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Compound of Interest

Compound Name: 4-Heptanone

Cat. No.: B092745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-heptanone, a

versatile ketone, in the preparation of flavoring agents. This document details its role as both a

standalone flavor ingredient and as a precursor in the synthesis of other flavor compounds.

Included are its chemical and physical properties, detailed experimental protocols for key

syntheses, and available quantitative data.

Introduction to 4-Heptanone as a Flavor Ingredient
4-Heptanone, also known as butyrone or dipropyl ketone, is a colorless liquid with a

characteristic fruity and cheesy aroma.[1] It is recognized as a flavoring agent in the food

industry and has been granted Generally Recognized as Safe (GRAS) status by the Flavor and

Extract Manufacturers Association (FEMA), with the designation FEMA Number 2546. Its

organoleptic properties make it suitable for inclusion in a variety of flavor formulations,

particularly those aiming for fruity, cheesy, or sweet profiles.

Organoleptic Profile of 4-Heptanone:

Odor: Described as diffusive, fruity, cheesy, sweet, with nuances of cognac, pineapple, and

tutti-frutti.[1]

Taste: At a concentration of 4.00 ppm, it is characterized as fruity, diffusive, cheesy, and

ketonic.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b092745?utm_src=pdf-interest
https://www.benchchem.com/product/b092745?utm_src=pdf-body
https://www.benchchem.com/product/b092745?utm_src=pdf-body
https://www.benchchem.com/product/b092745?utm_src=pdf-body
https://www.thegoodscentscompany.com/data/rw1025681.html
https://www.benchchem.com/product/b092745?utm_src=pdf-body
https://www.thegoodscentscompany.com/data/rw1025681.html
https://www.thegoodscentscompany.com/data/rw1025681.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties of 4-Heptanone
A summary of the key physicochemical properties of 4-heptanone is presented in Table 1. This

data is essential for its application in flavor synthesis and formulation.

Property Value Reference

Molecular Formula C₇H₁₄O [1]

Molecular Weight 114.19 g/mol [1]

Boiling Point 144 °C at 760 mmHg [1]

Flash Point 48.89 °C (120.00 °F) TCC [1]

Specific Gravity
0.79300 to 0.83300 @ 25.00

°C
[1]

Refractive Index
1.40300 to 1.41100 @ 20.00

°C
[1]

Solubility
Soluble in alcohol; 4.7 g/L in

water @ 25 °C
[2]

Application of 4-Heptanone as a Precursor in Flavor
Synthesis
Beyond its direct use as a flavoring agent, 4-heptanone serves as a valuable intermediate in

the synthesis of other flavor compounds. A notable application is in the preparation of sulfur-

containing compounds, which are known for their potent and often savory or tropical fruit-like

aromas.

Synthesis of 3-Propylthio-4-heptanol: A Flavor Enhancer
4-Heptanone is a key starting material in the synthesis of 3-propylthio-4-heptanol, a compound

used to augment or enhance the flavor of foodstuffs. The synthesis involves a multi-step

process, which is detailed in the experimental protocol below.
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This protocol is adapted from methodologies used for the synthesis of similar sulfur-containing

flavor compounds.

Materials:

4-Heptanone

Propyl mercaptan

Sodium borohydride

Suitable solvent (e.g., ethanol, methanol)

Acid catalyst (for certain reaction steps)

Apparatus for chemical synthesis, including reaction flasks, condensers, and purification

equipment (e.g., distillation apparatus, chromatography columns)

Procedure:

Thioetherification: React 4-heptanone with propyl mercaptan in the presence of a suitable

catalyst to form the corresponding thioether, 4-oxo-3-(propylthio)heptane. This reaction

typically requires acidic conditions to facilitate the nucleophilic addition of the thiol to the

ketone.

Reduction: The resulting keto-thioether is then reduced to the corresponding alcohol, 3-

propylthio-4-heptanol. Sodium borohydride is a common and effective reducing agent for this

transformation. The reaction is typically carried out in an alcoholic solvent.

Purification: The final product, 3-propylthio-4-heptanol, is purified from the reaction mixture

using standard laboratory techniques such as distillation or column chromatography to

achieve the desired purity for flavor applications.

Logical Workflow for the Synthesis of 3-Propylthio-4-heptanol:
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Starting Materials

Step 1: Thioetherification

Intermediate

Step 2: Reduction

Final Product

4-Heptanone

Acid-Catalyzed Addition

Propyl Mercaptan

4-Oxo-3-(propylthio)heptane

Reduction with Sodium Borohydride

3-Propylthio-4-heptanol

Click to download full resolution via product page

Caption: Synthesis of 3-Propylthio-4-heptanol from 4-Heptanone.

Potential Applications in Savory Flavor Creation
Ketones, including 4-heptanone, are known to contribute to the aroma profiles of cooked

meats and dairy products.[3] While specific protocols for the use of 4-heptanone in Maillard

reactions are not extensively detailed in publicly available literature, its chemical structure

suggests its potential as a reactant in the formation of savory flavor compounds. The Maillard

reaction, a chemical reaction between amino acids and reducing sugars, is a cornerstone of

savory flavor development. The carbonyl group in 4-heptanone can potentially participate in
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reactions with amino acids or their degradation products to generate heterocyclic compounds

that contribute to roasted, meaty, and nutty flavor notes.

General Experimental Workflow for Investigating 4-Heptanone in Maillard Reactions:

Reactants

Reaction Conditions

Analysis

Outcome

4-Heptanone

Heat Treatment (e.g., 120-180°C)

Amino Acid (e.g., Cysteine, Glycine) Reducing Sugar (e.g., Glucose, Fructose)

Headspace GC-MS Analysis Sensory Evaluation

Identification of Volatile Flavor Compounds Characterization of Savory Flavor Profile

Click to download full resolution via product page

Caption: Investigating 4-Heptanone in Maillard Reactions.

Quantitative Data and Sensory Evaluation
While extensive quantitative sensory data for flavor compounds derived from 4-heptanone is

limited, the following table summarizes the known information for 4-heptanone itself. Further

research is needed to quantify the sensory impact of its derivatives.
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Compound Concentration Sensory Descriptor Reference

4-Heptanone 4.00 ppm
Fruity, diffusive,

cheesy, ketonic
[1]

4-Heptanone
10.00% in dipropylene

glycol (odor)

Fruity, cheese, sweet,

cognac, pineapple
[1]

Conclusion
4-Heptanone is a valuable compound in the flavorist's palette, contributing a desirable fruity

and cheesy character to various food products. Furthermore, its utility as a chemical

intermediate for synthesizing more complex flavor molecules, such as the flavor enhancer 3-

propylthio-4-heptanol, highlights its versatility. The potential for 4-heptanone to participate in

Maillard reactions to generate savory notes presents an exciting area for future research and

development in the flavor industry. The provided protocols and data serve as a foundation for

scientists and researchers to explore and expand upon the applications of 4-heptanone in

creating innovative and appealing flavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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